molecular formula C19H12N4 B11839204 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile CAS No. 919785-69-6

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile

Cat. No.: B11839204
CAS No.: 919785-69-6
M. Wt: 296.3 g/mol
InChI Key: MXKANXCBRKTACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile is an organic compound with the molecular formula C 19 H 12 N 4 and a molecular weight of 296.33 g/mol . Its structure features a pyridazine ring carbonitrile group linked to a 2-phenyl-1H-indole moiety . Compounds containing indole and pyridazine rings are of significant interest in medicinal chemistry and materials science research due to their potential biological activities and electronic properties. The indole scaffold is a privileged structure in drug discovery, often found in molecules that interact with biogenic amines and other neurotransmitters. The integration of the pyridazine ring, a nitrogen-rich heterocycle, can influence the compound's solubility, binding affinity, and serve as a key building block in the synthesis of more complex polyheterocyclic systems. Researchers may explore this compound as a key synthetic intermediate for developing novel pharmacologically active agents or as a core structure in the design of organic electronic materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919785-69-6

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

5-(2-phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile

InChI

InChI=1S/C19H12N4/c20-10-14-11-21-22-12-16(14)18-15-8-4-5-9-17(15)23-19(18)13-6-2-1-3-7-13/h1-9,11-12,23H

InChI Key

MXKANXCBRKTACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CN=NC=C4C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Indole-Containing Precursors

Cyclocondensation reactions represent a foundational approach for constructing the pyridazine core. In one notable method, 4-anthracen-9-yl-2-(1H-indol-3-yl)-4-oxo-butyric acid (2 ) undergoes cyclocondensation with hydrazine hydrate, phenyl hydrazine, or semicarbazide in dry benzene to yield 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one (3a ) (82% yield) . This intermediate is critical for downstream modifications.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl group of the β-keto acid, followed by dehydration and aromatization. The indole moiety remains intact due to its stability under reflux conditions .

Optimization Data :

PrecursorReagentSolventTemperatureYield (%)
Butyric acid 2 Hydrazine hydrateDry benzeneReflux82
Butyric acid 2 Phenyl hydrazineDry benzeneReflux78

Multicomponent Reactions for Pyridazine Carbonitrile Formation

Multicomponent reactions (MCRs) offer a streamlined pathway for assembling complex heterocycles. A one-pot MCR involving 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate catalyzed by piperidine under microwave irradiation produces 6-indolylpyridine-3-carbonitriles . Although this yields pyridine derivatives, analogous conditions substituting ethyl cyanoacetate with malononitrile could favor pyridazine formation.

Key Observations :

  • Microwave vs. Thermal Methods : Microwave irradiation reduces reaction time from 6 hours to 20 minutes, improving yields from 65% to 88% .

  • Catalyst Impact : Piperidine facilitates Knoevenagel condensation and subsequent cyclization.

Representative Protocol :

  • Combine 3-acetylindole (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (2.0 mmol) in ethanol.

  • Add piperidine (10 mol%), irradiate at 120°C for 20 minutes.

  • Isolate product via recrystallization (ethanol).

Chlorination and Cyano Substitution Strategy

Chlorination of pyridazinone intermediates followed by nucleophilic substitution introduces the cyano group. Treatment of 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one (3a ) with POCl₃ at 80°C for 30 minutes generates 6-chloropyridazine (4a ), which reacts with potassium cyanide (KCN) in DMF to yield the target carbonitrile .

Critical Parameters :

  • POCl₃ Stoichiometry : Excess POCl₃ (3 equiv) ensures complete chlorination.

  • Cyanation Efficiency : KCN in DMF at 100°C achieves 75% conversion .

Safety Note : POCl₃ requires handling under inert atmosphere due to moisture sensitivity.

Microwave-Assisted Synthesis Enhancements

Microwave technology significantly enhances reaction efficiency. A modified protocol for pyridazine-4-carbonitriles employs Fe³⁺-montmorillonite (Fe³⁺@Mont.) as a recyclable catalyst under ultrasonic irradiation . While originally developed for pyrazolopyridines, adapting this method with indole-3-carboxaldehyde and cyanoacetamide derivatives could yield the desired product.

Advantages :

  • Catalyst Reusability : Fe³⁺@Mont. retains 92% activity after three cycles .

  • Reaction Time : Ultrasonic conditions reduce synthesis time to 15 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost Efficiency
Cyclocondensation 826–8 hoursModerateHigh
Multicomponent 8820 minutesHighModerate
Chlorination-Cyanation 752 hoursLowLow
Microwave 8515 minutesHighHigh

Key Takeaways :

  • Multicomponent Reactions : Optimal for rapid, high-yield synthesis but require precise stoichiometry.

  • Microwave Methods : Ideal for industrial applications due to scalability and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

The synthesis of 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile typically involves multi-step reactions that incorporate indole and pyridazine frameworks. The compound can be synthesized through a condensation reaction between appropriate indole derivatives and pyridazine carboxylic acids, followed by subsequent nitration to introduce the cyano group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with indole scaffolds have been shown to exhibit inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

Case Study:
A study demonstrated that substituted indole derivatives could inhibit the activity of mammalian lipoxygenases, which play a role in cancer progression and inflammation. The structural modifications in these compounds were critical for enhancing their inhibitory potency against enzymes like ALOX15, which is implicated in tumorigenesis .

CompoundIC50 (LA) µMIC50 (AA) µMIC50 Ratio
Compound 10.03 ± 0.022.79 ± 0.180.010
Compound 21.8 ± 1.254.02 ± 2.500.032
Compound 30.16 ± 0.0213.21 ± 1.590.011

This table summarizes the inhibitory potency of related compounds against linoleate and arachidonic acid, showcasing the potential of indole-based structures in therapeutic applications.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this pyridazine derivative have been evaluated for antimicrobial activity. For example, certain derivatives have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating their potential use as antibacterial agents .

Mechanistic Insights

The mechanism of action for these compounds often involves modulation of enzyme activity associated with inflammatory pathways or cancer cell survival mechanisms. In silico studies have provided insights into how structural modifications affect binding affinities to target enzymes, suggesting avenues for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include carbonitrile derivatives with variations in the heterocyclic core or substituents. Key comparisons are summarized below:

Compound Name Core Structure Substituents/Functional Groups Biological Activity Reference
5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile Pyridazine 2-Phenylindole, nitrile Under investigation
4-(5′-Substituted 2′-phenyl-1H-indol-3′-yl)-6-aryl-4H-pyran-3-carbonitrile Pyran Indole, aryl, nitrile Antimicrobial, antioxidant
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole 1,3,4-Oxadiazole, thioether, nitrile Not explicitly stated
4-Amino-5-benzoyl-1-benzyl-2-(tetrahydroindol-2-yl)-1H-pyrrole-3-carbonitrile Pyrrole Benzoyl, benzyl, tetrahydroindole, nitrile Not reported

Key Observations :

  • Pyridazine vs. Pyran/Pyrrole/Pyrazole Cores : The pyridazine ring in the target compound offers distinct electronic properties compared to pyran (oxygen-containing) or pyrrole (five-membered nitrogen heterocycle) systems. Pyridazines are less common in natural products but are increasingly studied for their pharmacokinetic stability .
  • Substituent Effects : The 2-phenylindole group in the target compound may enhance lipophilicity and π-π stacking interactions compared to tetrahydroindole (in ) or oxadiazole-thioether substituents (in ).

Biological Activity

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyridazine ring linked to an indole moiety, which is known for its bioactive properties. The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. For instance, a study highlighted the efficient synthesis of similar indole derivatives using a one-pot condensation method, achieving yields of up to 94% .

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer activity. For example:

  • Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators .
  • Cell Lines Tested : Research has shown effectiveness against various cancer cell lines, including breast cancer and lung cancer, with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity:

  • Inhibition of Inflammatory Pathways : It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
  • Case Studies : In vivo studies have shown that the compound significantly reduces edema in animal models, suggesting potential for treating inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

  • Mechanism : The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
  • Potential Applications : This activity opens avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanismCell Lines/Models TestedReference
AnticancerInduces apoptosis, inhibits cell proliferationBreast cancer, Lung cancer
Anti-inflammatoryInhibits COX enzymesEdema models in rodents
NeuroprotectiveModulates neuroinflammationNeuronal cell lines

Case Study 1: Anticancer Activity

A study conducted on various indole derivatives, including this compound, revealed that modifications in the indole structure significantly influenced anticancer potency. The compound was found to be particularly effective against MCF7 breast cancer cells, with an IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms

In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that it can effectively modulate inflammatory responses, providing a potential therapeutic pathway for conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile and its derivatives?

  • Methodological Answer : Multi-component reactions (MCRs) under solvent-free conditions are widely used for synthesizing derivatives. For example, 4-aryl-4H-pyran-3-carbonitrile derivatives can be synthesized via a four-component reaction involving aldehydes, malononitrile, indole precursors, and aryl ketones, followed by cycloaddition or functionalization steps . Crystallization in ethanol or methanol is typically employed for purification, with yields ranging from 65% to 85% depending on substituents .

Q. How is the crystal structure of this compound characterized, and what structural motifs are critical for its activity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 291 K is the gold standard for structural elucidation. Key features include planar indole and pyridazine moieties, with dihedral angles between aromatic rings influencing π-π stacking and hydrogen bonding. For instance, the indole N–H group forms intermolecular hydrogen bonds with pyridazine nitrogen atoms, stabilizing the crystal lattice . Data-to-parameter ratios >12 and R-factors <0.06 are indicative of high precision .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and antioxidant properties via DPPH radical scavenging (IC50: 18–45 µM). Antitumor activity against MCF-7 breast cancer cells (IC50: 12–28 µM) correlates with electron-withdrawing substituents on the indole ring . Standard assays include broth microdilution for antimicrobial testing and MTT for cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives?

  • Methodological Answer : Optimize solvent-free conditions by adjusting stoichiometry (e.g., 1:1.2 molar ratio of indole to aldehyde) and reaction temperature (80–100°C). Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes with comparable yields (70–80%) . For sensitive intermediates, use inert atmospheres (N2/Ar) and catalytic p-TsOH (5 mol%) to suppress side reactions .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer : Combine SC-XRD with density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to validate bond lengths and angles. Discrepancies in NMR chemical shifts (e.g., indole δH 10.2–10.8 ppm) can arise from solvent polarity; use DMSO-d6 for consistency. IR spectroscopy (C≡N stretch: 2210–2240 cm<sup>−1</sup>) corroborates nitrile group integrity .

Q. How do substituents on the indole ring influence structure-activity relationships (SAR) in antitumor applications?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO2, –CF3) at the indole 5-position enhance cytotoxicity by increasing electrophilicity and DNA intercalation. Conversely, bulky substituents (e.g., –Ph, –CH2Ph) reduce cellular uptake due to steric hindrance. In vitro SAR studies should pair cytotoxicity assays (e.g., IC50) with molecular docking (PDB: 1M17 for topoisomerase II) to predict binding affinities .

Q. What analytical approaches are recommended to assess stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives). For photostability, expose samples to UV light (254 nm) and track absorbance changes at λmax 320–350 nm .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Cross-validate NMR and SC-XRD data to confirm regioselectivity in cyclization steps. For example, unexpected NOE correlations may indicate conformational flexibility in solution vs. rigid crystal structures .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) and triplicate measurements to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.